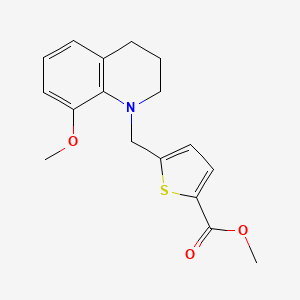

Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate

Description

Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a methyl group linked to an 8-methoxy-3,4-dihydroquinoline moiety. The methoxy group at position 8 may improve solubility and influence electronic properties, while the thiophene-2-carboxylate ester contributes to metabolic stability and synthetic versatility. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline and thiophene motifs are pharmacologically relevant .

Properties

IUPAC Name |

methyl 5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-14-7-3-5-12-6-4-10-18(16(12)14)11-13-8-9-15(22-13)17(19)21-2/h3,5,7-9H,4,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKDHSIJIPUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(CCC2)CC3=CC=C(S3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is the reaction of 8-methoxyquinoline with an appropriate halide under palladium-catalyzed conditions to introduce the methoxy group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate may be used as a probe to study biological processes or as a precursor for bioactive compounds.

Medicine: In the medical field, this compound has potential applications in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for its application in various fields.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

Compound A: Methyl 5-((7-Bromo-2-phenyl-2,3-dihydro-4H-thieno[3,2-b]indol-4-yl)methyl)thiophene-2-carboxylate ()

- Structural Differences: Replaces the dihydroquinoline with a brominated thienoindole system.

- Impact: The bromine atom increases molecular weight (MW: ~480 g/mol vs. target compound’s ~385 g/mol) and introduces steric bulk. The phenyl-thienoindole group may reduce solubility compared to the methoxy-dihydroquinoline in the target compound.

Compound B : Methyl 5-Bromo-4-phenyl-thiophene-2-carboxylate ()

- Structural Differences: Lacks the dihydroquinoline substituent; features bromine and phenyl groups on the thiophene ring.

- Impact: The bromine and phenyl groups create a planar, hydrophobic structure, contrasting with the target compound’s three-dimensional dihydroquinoline. Lower polarity reduces aqueous solubility (logP ~3.5 estimated) compared to the target’s methoxy group (logP ~2.8 estimated).

Variations in the Heterocyclic Moieties

Compound C: UCM1489 (N-((1-(1-(1H-imidazole-1-carbonyl)azetidin-3-yl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide) ()

- Structural Differences: Incorporates a methoxy-dihydroquinoline linked via an azetidine ring instead of a methylene group.

- The acetamide group introduces hydrogen-bonding capacity absent in the target compound.

- Synthesis : Highlights the use of azetidine intermediates, contrasting with the target’s likely alkylation or coupling strategies .

Compound D : 5-(1H-Imidazol-4-yl)-4-phenyl-thiophene-2-carboxamidine (AZ-007) ()

- Structural Differences: Replaces the dihydroquinoline with an imidazole-phenyl-thiophene system.

- Impact: The imidazole enhances basicity (pKa ~6.5), whereas the target’s quinoline is weakly basic (pKa ~4.5). The carboxamidine group enables stronger electrostatic interactions, relevant in enzyme inhibition contexts .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B | Compound C (UCM1489) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~385 | ~480 | ~295 | ~458 |

| logP (estimated) | ~2.8 | ~3.9 | ~3.5 | ~1.5 |

| Key Substituents | 8-MeO-dihydroquinoline | Br-thienoindole | Br, Ph-thiophene | Azetidine-quinoline |

| Solubility (µg/mL) | Moderate (methoxy-enhanced) | Low (brominated) | Low (hydrophobic) | High (polar groups) |

| Synthetic Yield (%) | Not reported | 34% (analogous steps) | 73% (alkylation) | 44% |

Biological Activity

Methyl 5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylate, with the CAS number 1423018-14-7, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to present a comprehensive overview of its pharmacological properties.

- Molecular Formula : C17H19NO3S

- Molecular Weight : 317.4 g/mol

- Structure : The compound features a thiophene ring and a substituted quinoline moiety, which are key to its biological activity.

Synthesis

The compound is synthesized through a reaction involving N-ethyl-N,N-diisopropylamine in ethanol. The process yields approximately 56% and involves the following steps:

- Combine methyl-5-(bromoethyl)thiophene-2-carboxylate with 8-methoxy-1,2,3,4-tetrahydroquinoline in ethanol.

- Add DIPEA dropwise and stir overnight.

- Extract the product using ethyl acetate and purify through silica gel chromatography .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In a study on microtubule targeting agents, related compounds demonstrated IC50 values as low as 19 nM in inhibiting cancer cell proliferation .

Microtubule Depolymerization

The compound's structural features suggest potential microtubule depolymerizing activity. Compounds with similar scaffolds have shown effective microtubule destabilization at concentrations around 10 µM, leading to cellular apoptosis .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds derived from similar structures have shown activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

Case Study 1: Anticancer Activity

A recent evaluation of quinoline derivatives revealed that this compound analogs were tested for their ability to inhibit cancer cell growth. The study reported significant reductions in cell viability at micromolar concentrations, indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against E. coli and Staphylococcus aureus, suggesting promising therapeutic applications in infectious diseases .

Research Findings Summary Table

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging PdCl₂(PPh₃)₂ as a catalyst (0.1–0.2 mmol scale) under inert atmospheres (N₂/Ar). Thiophene boronic esters or stannanes are common coupling partners .

- Key Steps :

- Quinoline Subunit Preparation : 8-Methoxy-3,4-dihydroquinoline is functionalized at the 1-position via alkylation or nucleophilic substitution.

- Thiophene Coupling : A methylene bridge is introduced between the quinoline and thiophene moieties using Knoevenagel or Mannich-type reactions .

- Optimization : Yield improvements (16–34% in similar systems) require prolonged reaction times (48–72 hours) and anhydrous solvents (THF, DCM). Purification via silica gel chromatography (hexane/EtOAc gradients) is standard .

Q. Q2. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-quinoline linkage. For example, the methoxy group (δ ~3.8 ppm) and dihydroquinoline protons (δ ~2.0–3.5 ppm) should show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields in the Suzuki-Miyaura coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig catalysts for improved electron-deficient substrate compatibility.

- Solvent Optimization : Replace DCM with toluene/DMF mixtures to enhance solubility of boronate intermediates .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like protodeboronation.

- Post-Reaction Workup : Use aqueous NaHCO₃ washes to remove Pd residues before column chromatography .

Q. Q4. What strategies mitigate regioselectivity issues during electrophilic substitution on the thiophene ring?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at the thiophene 2-position to direct electrophiles to the 5-position .

- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

- Experimental Validation : Competitive reactions with bromine or iodonium salts identify dominant substitution patterns .

Analytical and Mechanistic Considerations

Q. Q5. How should researchers resolve contradictions in reported NMR spectral data for similar compounds?

Methodological Answer:

- Solvent/Isotope Effects : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts from hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −60°C) can reveal conformational exchange broadening signals.

- Cross-Validation : Compare with computed NMR (e.g., ACD/Labs or mNMR) to assign ambiguous peaks .

Q. Q6. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the quinoline moiety’s π-π stacking potential.

- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-protein complexes .

- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced Purification and Stability

Q. Q7. What HPLC methods ensure purity >95% for in vitro assays?

Methodological Answer:

- Column Selection : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradients (30→90% over 20 min).

- Detection : UV at 254 nm (quinoline absorption) and 280 nm (thiophene).

- Validation : Spike samples with known impurities (e.g., des-methyl analogs) to confirm resolution .

Q. Q8. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C; monitor degradation via TLC (silica, EtOAc/hexane) over 30 days.

- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer (37°C, 1 week) with LC-MS quantification of ester hydrolysis products .

Data Interpretation and Reproducibility

Q. Q9. How to troubleshoot irreproducible biological activity in cell-based assays?

Methodological Answer:

- Solubility Checks : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm no precipitation in assay media via dynamic light scattering.

- Metabolite Screening : LC-MS/MS of cell lysates identifies active metabolites (e.g., demethylated quinoline derivatives) .

- Positive Controls : Compare with structurally validated analogs (e.g., methyl thiophene carboxylates) to rule out batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.